An In-Depth Technical Guide to 1-Methyl-1H-indole-4-sulfonyl chloride (CAS 876316-36-8)
An In-Depth Technical Guide to 1-Methyl-1H-indole-4-sulfonyl chloride (CAS 876316-36-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-indole-4-sulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structure, combining the privileged indole scaffold with a reactive sulfonyl chloride moiety, makes it a valuable building block for the creation of diverse and complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its characteristic reactivity, and its potential applications in the development of novel therapeutic agents.
Introduction: The Strategic Importance of 1-Methyl-1H-indole-4-sulfonyl chloride
The indole nucleus is a cornerstone in medicinal chemistry, present in a vast array of natural products and synthetic drugs. Its ability to mimic the structure of tryptophan allows it to interact with a wide range of biological targets. The introduction of a sulfonyl chloride group at the 4-position of the 1-methylated indole ring provides a highly reactive handle for further molecular elaboration. Sulfonyl chlorides are powerful electrophiles that readily react with a variety of nucleophiles, most notably amines, to form stable sulfonamide linkages. This reaction is a mainstay in drug discovery for the synthesis of compounds with a broad spectrum of biological activities.
1-Methyl-1H-indole-4-sulfonyl chloride, therefore, serves as a crucial bridge, connecting the biologically relevant indole core to a diverse range of chemical functionalities through the robust sulfonamide bond. This strategic positioning makes it a sought-after reagent for constructing libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of 1-Methyl-1H-indole-4-sulfonyl chloride are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 876316-36-8 | [1][2] |
| Molecular Formula | C₉H₈ClNO₂S | [1][2] |
| Molecular Weight | 229.68 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Melting Point | Not explicitly reported, expected to be a solid at room temperature | Inferred from physical state |
| Boiling Point | Decomposes upon heating | General property of sulfonyl chlorides |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF). Reacts with protic solvents (e.g., water, alcohols). | General chemical knowledge |
| Flash Point | 95 °C | [1] |
Synthesis of 1-Methyl-1H-indole-4-sulfonyl chloride: A Step-by-Step Protocol
The synthesis of 1-Methyl-1H-indole-4-sulfonyl chloride is typically achieved through the electrophilic substitution of 1-methyl-1H-indole with chlorosulfonic acid. This reaction leverages the electron-rich nature of the indole ring to introduce the sulfonyl chloride functionality.
Caption: Synthetic pathway to 1-Methyl-1H-indole-4-sulfonyl chloride.
Experimental Protocol:
CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel. Chlorosulfonic acid is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 1-methyl-1H-indole (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or chloroform).
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Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
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Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0-3.0 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.[3] A significant evolution of hydrogen chloride gas will be observed.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
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Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
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Drying: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Spectroscopic Characterization
While specific, publicly available spectra for 1-Methyl-1H-indole-4-sulfonyl chloride are scarce, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the N-methyl group. The protons on the benzene portion of the indole ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons at the 2- and 3-positions of the pyrrole ring will also be in the aromatic region, with the C2-H typically being a doublet of doublets and the C3-H a doublet. The N-methyl group will appear as a singlet around δ 3.8-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic and heterocyclic nature of the compound, with the carbon attached to the sulfonyl chloride group being significantly downfield.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group (S=O stretching) in the regions of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric).[4]
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.[4] Fragmentation patterns will likely involve the loss of SO₂Cl and other characteristic fragments of the indole ring.
Reactivity and Synthetic Applications
The synthetic utility of 1-Methyl-1H-indole-4-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride group towards nucleophiles. This allows for the facile introduction of the 1-methyl-1H-indol-4-ylsulfonyl moiety into a wide range of molecules.
Caption: Key reactions of 1-Methyl-1H-indole-4-sulfonyl chloride.
5.1. Sulfonamide Formation
The most prominent reaction of 1-Methyl-1H-indole-4-sulfonyl chloride is its reaction with primary and secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
General Protocol for Sulfonamide Synthesis:
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Dissolution: Dissolve the amine (1.0 equivalent) and a base (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under a nitrogen atmosphere.
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Addition of Sulfonyl Chloride: Add a solution of 1-Methyl-1H-indole-4-sulfonyl chloride (1.0 equivalent) in the same solvent dropwise to the amine solution at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
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Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude sulfonamide can be purified by column chromatography or recrystallization.
This robust reaction allows for the synthesis of a vast library of indole-based sulfonamides, which are of great interest in drug discovery due to their diverse biological activities.[5]
5.2. Sulfonate Ester Formation
In addition to amines, 1-Methyl-1H-indole-4-sulfonyl chloride can react with alcohols and phenols in the presence of a base to form sulfonate esters. While less common in medicinal chemistry than sulfonamides, sulfonate esters can serve as important intermediates or possess biological activity themselves.
Applications in Drug Discovery and Medicinal Chemistry
The 1-methyl-1H-indole-4-sulfonamide scaffold is a privileged structure in medicinal chemistry. The ability of 1-Methyl-1H-indole-4-sulfonyl chloride to readily form this scaffold makes it a valuable tool for the development of new therapeutic agents. While specific drug candidates originating from this exact building block are not extensively documented in the public domain, the general class of indole sulfonamides has shown promise in various therapeutic areas, including:
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Anticancer Agents: Many indole derivatives exhibit potent anticancer activity, and the sulfonamide group can enhance this activity by providing additional binding interactions with target proteins.
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Antimicrobial Agents: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs.
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Enzyme Inhibitors: The geometry and electronic properties of the indole sulfonamide scaffold make it suitable for targeting the active sites of various enzymes.[6]
Safety and Handling
As a sulfonyl chloride, 1-Methyl-1H-indole-4-sulfonyl chloride is a reactive and potentially hazardous compound. It is crucial to handle it with appropriate safety precautions.
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Corrosive: It is expected to be corrosive to the skin, eyes, and respiratory tract.[7][8]
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Moisture Sensitive: It reacts with water and other protic solvents to release hydrochloric acid. Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a dry environment, preferably under an inert atmosphere.[9]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves when handling this compound.[7]
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Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[7]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-Methyl-1H-indole-4-sulfonyl chloride is a key synthetic intermediate that offers a gateway to a rich and diverse chemical space. Its straightforward synthesis and predictable reactivity make it an invaluable tool for medicinal chemists and organic synthesis researchers. The ability to readily generate novel indole-based sulfonamides positions this compound at the forefront of efforts to discover and develop new therapeutic agents for a wide range of diseases. As research in this area continues, the importance of 1-Methyl-1H-indole-4-sulfonyl chloride as a fundamental building block is set to grow.
References
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